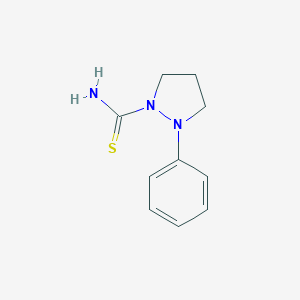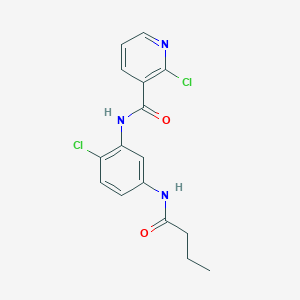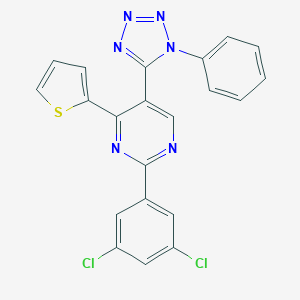
2-Phenylpyrazolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolidine-1-carbothioamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. The chemical structure of phenylbutazone consists of a pyrazolidine ring, a phenyl group, and a carbothioamide group.
Mecanismo De Acción
Phenylbutazone works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the COX enzymes, 2-Phenylpyrazolidine-1-carbothioamidene reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have both biochemical and physiological effects. Biochemically, 2-Phenylpyrazolidine-1-carbothioamidene inhibits the COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to reduce inflammation, fever, and pain. Phenylbutazone has also been shown to have antipyretic effects, which means that it can reduce fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific pathways or processes. Another advantage is that 2-Phenylpyrazolidine-1-carbothioamidene is relatively inexpensive and widely available. However, one limitation of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it can have off-target effects. For example, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to inhibit the activity of other enzymes besides COX, which can lead to unintended effects.
Direcciones Futuras
There are several potential future directions for research on 2-Phenylpyrazolidine-1-carbothioamidene. One area of interest is the potential use of 2-Phenylpyrazolidine-1-carbothioamidene in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new formulations of 2-Phenylpyrazolidine-1-carbothioamidene that can improve its bioavailability and reduce its side effects. Finally, more research is needed to understand the off-target effects of 2-Phenylpyrazolidine-1-carbothioamidene and how they can be minimized.
Métodos De Síntesis
Phenylbutazone can be synthesized by reacting 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. Then, the 4-chlorobenzohydrazide is reacted with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid hydrazide. Finally, the 4-chloro-3-oxobutanoic acid hydrazide is reacted with phenylisothiocyanate to form 2-Phenylpyrazolidine-1-carbothioamide.
Aplicaciones Científicas De Investigación
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Phenylbutazone has also been studied for its potential use in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Nombre del producto |
2-Phenylpyrazolidine-1-carbothioamide |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-10(14)13-8-4-7-12(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,14) |
Clave InChI |
YAPTURSFMKYIMD-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
SMILES canónico |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)


![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)